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Compound of Interest

Compound Name: 5-Methyl-2-heptanamine

Cat. No.: B1630622 Get Quote

Introduction
5-Methyl-2-heptanamine is a primary aliphatic amine with the chemical formula C8H19N.[1][2] As with other structurally related amines, its

accurate identification and quantification are crucial in various fields, including pharmaceutical development, where it may be a synthetic

intermediate or a potential impurity, and in chemical analysis. Mass spectrometry, coupled with chromatographic separation, stands as the definitive

technique for the structural elucidation and quantification of such compounds.

This application note provides a detailed guide to the mass spectrometric fragmentation of 5-Methyl-2-heptanamine under both Electron Ionization

(EI) and Electrospray Ionization (ESI) conditions. It is intended for researchers, scientists, and drug development professionals, offering in-depth

mechanistic insights and robust analytical protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of 5-Methyl-2-heptanamine
A foundational understanding of the analyte's properties is critical for method development.

Property Value Source

Molecular Formula C8H19N [1][2]

Molecular Weight 129.25 g/mol [1][2]

Monoisotopic Mass 129.1517 Da [2]

CAS Number 53907-81-6 [1]

Predicted pKa 11.04 ± 0.35 [1]

Electron Ionization (EI) Mass Spectrometry: Fragmentation Pathway
Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible

fragmentation. This is particularly useful for structural identification through library matching. For aliphatic amines, the fragmentation is dominated by

cleavage of the C-C bond alpha to the nitrogen atom, a process known as α-cleavage.[3][4] This is due to the stabilization of the resulting cation by

the lone pair of electrons on the nitrogen.[3][5]

The molecular ion of a compound with an odd number of nitrogen atoms will have an odd nominal mass, a key diagnostic feature for amines.[4]

Proposed EI Fragmentation Mechanism for 5-Methyl-2-heptanamine
The structure of 5-Methyl-2-heptanamine features two potential sites for α-cleavage adjacent to the carbon bearing the amino group (C2).

Ionization: An electron is removed from the non-bonding lone pair of the nitrogen atom, forming the molecular ion (M•+) at m/z 129.

α-Cleavage (Pathway A): Cleavage of the bond between C2 and C3 results in the loss of a pentyl radical. This is generally the favored pathway as

it leads to the loss of the larger alkyl group.
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α-Cleavage (Pathway B): Cleavage of the bond between C1 and C2 leads to the loss of a methyl radical, forming a less abundant fragment ion.

The major fragment ions observed in the Electron Ionization mass spectrum of 5-Methyl-2-heptanamine are detailed below. The interpretation is

based on the principles of amine fragmentation and is consistent with the reference spectrum available from the National Institute of Standards and

Technology (NIST).[6][7][8]

m/z Proposed Fragment Fragmentation Pathway

129 [C8H19N]•+ Molecular Ion (M•+)

114 [M - CH3]•+ Loss of a methyl group

86 [C5H12N]+ α-cleavage: Loss of a C3H7• radical

72 [C4H10N]+ α-cleavage: Loss of a C4H9• radical

44 [C2H6N]+ Base Peak. α-cleavage: Loss of a C6H13• radical

digraph "EI_Fragmentation_5_Methyl_2_heptanamine" {

graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="5-Methyl-2-heptanamine\n(m/z 129, M•+)"];

frag44 [label="[CH3CH(NH2)]+\nm/z 44 (Base Peak)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

frag72 [label="[C4H10N]+\nm/z 72"];

M -> frag44 [label="α-cleavage\n- C6H13•"];

M -> frag72 [label="α-cleavage\n- C4H9•"];

}

Caption: Proposed major EI fragmentation pathways for 5-Methyl-2-heptanamine.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal in-source fragmentation.[9]

To obtain structural information, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). The fragmentation of the

even-electron [M+H]+ ion proceeds through different mechanisms than the odd-electron M•+ from EI.

Proposed ESI-MS/MS Fragmentation of [M+H]+ of 5-Methyl-2-heptanamine
For primary amines, protonation occurs at the highly basic nitrogen atom. The fragmentation of the protonated molecule often involves the loss of

small neutral molecules.

Protonation: In the ESI source, 5-Methyl-2-heptanamine readily accepts a proton to form the [M+H]+ ion at m/z 130.

Fragmentation:

Loss of Ammonia (NH3): A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule, leading to

the formation of a carbocation.

Loss of Alkenes: Subsequent or alternative fragmentation of the [M+H]+ ion or its fragments can involve the loss of neutral alkene molecules.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1630622?utm_src=pdf-body
https://chemdata.nist.gov/
https://webbook.nist.gov/
https://webbook.nist.gov/chemistry/
https://www.benchchem.com/product/b1630622?utm_src=pdf-body
https://www.benchchem.com/product/b1630622?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6384780/
https://www.benchchem.com/product/b1630622?utm_src=pdf-body
https://www.benchchem.com/product/b1630622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[M+H]+
m/z 130

[C8H19]+
m/z 113

- NH3

Click to download full resolution via product page

Caption: Primary ESI-MS/MS fragmentation of protonated 5-Methyl-2-heptanamine.

Analytical Protocols
The choice between GC-MS and LC-MS for the analysis of 5-Methyl-2-heptanamine depends on the sample matrix, required sensitivity, and

whether analysis of other compounds is needed simultaneously.

Protocol 1: GC-MS Analysis of 5-Methyl-2-heptanamine
Due to the basicity and potential for peak tailing of amines on standard GC columns, a base-deactivated column is highly recommended for robust

and reproducible analysis.[10]

Sample Preparation

GC-MS Analysis

Sample in appropriate solvent
(e.g., Methanol, Dichloromethane)

Dilute to working concentration

Transfer to GC vial

Inject into GC-MS

Chromatographic Separation

MS Detection (Scan or SIM)

Click to download full resolution via product page

Caption: General workflow for GC-MS analysis of 5-Methyl-2-heptanamine.

1. Sample Preparation:

Accurately weigh and dissolve the sample in a suitable solvent such as methanol or dichloromethane to a stock concentration (e.g., 1 mg/mL).

Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentration range.

2. GC-MS Parameters:
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Parameter Recommended Setting Rationale

GC Column
Agilent J&W Select CP-Volamine or Restek Rtx-

Volamine

Specifically designed with base-deactivation to

improve peak shape for amines.[10][11]

Injector Temp. 250 °C Ensures complete vaporization of the analyte.

Injection Mode Split (e.g., 20:1) or Splitless
Split mode for higher concentrations, splitless for

trace analysis.

Carrier Gas Helium, constant flow (1-2 mL/min)
Inert carrier gas providing good chromatographic

efficiency.

Oven Program
Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 250

°C (hold 5 min)

To be optimized based on sample matrix and

other potential analytes.

MS Transfer Line 280 °C Prevents condensation of the analyte.

Ion Source Temp. 230 °C Standard temperature for EI.

Ionization Mode Electron Ionization (EI) at 70 eV
Standard energy for reproducible fragmentation

and library matching.

Acquisition Mode
Full Scan (m/z 40-200) and/or Selected Ion

Monitoring (SIM)

Scan mode for identification, SIM for enhanced

sensitivity in quantification (ions: 44, 72, 114).

Protocol 2: LC-MS/MS Analysis of 5-Methyl-2-heptanamine
LC-MS/MS is a powerful alternative, particularly for complex matrices or when derivatization is not desired. Reversed-phase chromatography is

commonly used, and mobile phase pH can be adjusted to optimize retention and peak shape.[12]
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Sample Preparation

LC-MS/MS Analysis

Sample in mobile phase compatible solvent

Dilute to working concentration

Filter through 0.22 µm syringe filter

Transfer to LC vial

Inject into LC-MS/MS

Chromatographic Separation

MS/MS Detection (MRM)

Click to download full resolution via product page

Caption: General workflow for LC-MS/MS analysis of 5-Methyl-2-heptanamine.

1. Sample Preparation:

Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and methanol or acetonitrile).

Prepare calibration standards and quality control samples by serial dilution.

For complex matrices such as plasma or tissue extracts, a protein precipitation or solid-phase extraction (SPE) step may be necessary.[13][14]

2. LC-MS/MS Parameters:
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Parameter Recommended Setting Rationale

LC Column
C18 column (e.g., Waters XTerra MS C18, 2.1 x

50 mm, 3.5 µm)

Good retention for aliphatic compounds. Columns

stable at higher pH can improve peak shape for

amines.[12]

Mobile Phase A 0.1% Formic Acid in Water
Provides a source of protons for ESI and can

improve peak shape.

Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.

Gradient 5% B to 95% B over 5 minutes To be optimized for desired separation.

Flow Rate 0.3 mL/min Typical for 2.1 mm ID columns.

Column Temp. 40 °C Improves peak shape and reduces viscosity.

Ionization Mode Electrospray Ionization (ESI), Positive
Amines have high proton affinity and ionize well in

positive mode.[9]

Acquisition Mode Multiple Reaction Monitoring (MRM)
For high selectivity and sensitivity in

quantification.

MRM Transition Q1: 130.2 -> Q3: 113.2

Precursor ion ([M+H]+) to the fragment ion from

the loss of ammonia. To be optimized by direct

infusion.

Conclusion
The mass spectrometric behavior of 5-Methyl-2-heptanamine is predictable and well-defined, dominated by α-cleavage under Electron Ionization

and loss of ammonia under Electrospray Ionization with collision-induced dissociation. This application note provides the foundational mechanistic

knowledge and robust starting protocols for the successful analysis of this compound by both GC-MS and LC-MS/MS. The provided methods, when

properly validated, will enable accurate and reliable identification and quantification of 5-Methyl-2-heptanamine in a variety of sample matrices,

supporting research, development, and quality control applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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